(Tridecylsulfanyl)benzene
CAS No.: 836643-89-1
Cat. No.: VC19002521
Molecular Formula: C19H32S
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 836643-89-1 |
|---|---|
| Molecular Formula | C19H32S |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | tridecylsulfanylbenzene |
| Standard InChI | InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |
| Standard InChI Key | WOSOYJOSJNUSKV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCSC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics of (Tridecylsulfanyl)benzene
The core structure of (tridecylsulfanyl)benzene consists of a benzene ring substituted with one or more tridecylsulfanyl groups. The substitution pattern (e.g., mono-, di-, tri-, or hexa-substituted) significantly influences its properties. For example:
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Monosubstituted derivatives: A single tridecylsulfanyl group introduces asymmetry, affecting crystalline packing and solubility.
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Polysubstituted derivatives: Symmetrical substitution (e.g., 1,3,5-trisubstituted) enhances thermal stability and mesomorphic behavior, making them candidates for liquid crystal applications .
Key Physicochemical Properties (Extrapolated from Analogous Compounds)
The extended alkyl chain confers extreme hydrophobicity, as evidenced by the high LogP values of related compounds like 1,2,3,4,5,6-hexakis(nonylsulfanyl)benzene (LogP = 24.7) . This property enhances solubility in nonpolar solvents and compatibility with polymeric matrices.
Synthesis Methodologies
Nucleophilic Aromatic Substitution
A common route to alkylsulfanylbenzenes involves reacting halogenated benzene derivatives with alkanethiols. For example:
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Bromobenzene precursor: 1-Bromo-3,4-didecylbenzene can undergo substitution with tridecanethiol in the presence of a base (e.g., K₂CO₃).
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Catalysts: Acid catalysts like triflic acid (TfOH) or transition metals (e.g., Cu) facilitate thiolate ion formation, improving reaction efficiency .
Example Reaction:
Reductive Amination and Deprotection
In a study on phenylhydrazines, Jankowiak and Kaszyński (2012) demonstrated the use of trichloroethyl hydrazides and Boc-protected intermediates to introduce alkylsulfanyl groups . Similar strategies could apply to (tridecylsulfanyl)benzene:
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Protection: Boc (tert-butoxycarbonyl) groups stabilize intermediates during synthesis.
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Deprotection: Acidic conditions (e.g., HCl) remove protecting groups post-substitution .
Industrial-Scale Considerations
A patent on tridecyl trimellitate synthesis (CN103214372A) highlights optimal conditions for esterification , which may inform thioether formation:
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Temperature: 190–220°C for efficient dehydration.
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Catalysts: Tetrabutyl titanate or tosic acid (0.1–2% by mass) .
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Purification: Distillation and column chromatography to isolate products .
Applications in Materials Science
Liquid Crystals
Symmetrical trisubstituted derivatives (e.g., 3,4,5-trioctylsulfanylphenylhydrazine ) exhibit discotic liquid crystalline behavior. The tridecyl chain’s length could enhance phase stability, enabling applications in:
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Organic photovoltaics: As charge-transport layers.
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Display technologies: Tunable mesophases for low-temperature operation.
Organic Electronics
The electron-rich sulfur atom and extended conjugation make (tridecylsulfanyl)benzene derivatives suitable for:
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Semiconductors: Self-assembling monolayers in field-effect transistors.
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Sensors: Thiol-functionalized surfaces for metal ion detection.
Surfactants and Lubricants
High hydrophobicity and thermal stability (inferred from LogP > 12 ) suggest utility in:
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Nonionic surfactants: Emulsifiers for oil-water mixtures.
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Lubricant additives: Reducing friction in high-temperature environments.
Challenges and Future Directions
Synthetic Limitations
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